molecular formula C9H9BrO3 B1278567 2-(2-Bromo-5-methoxyphenyl)acetic acid CAS No. 86826-93-9

2-(2-Bromo-5-methoxyphenyl)acetic acid

Cat. No.: B1278567
CAS No.: 86826-93-9
M. Wt: 245.07 g/mol
InChI Key: XEXHAKGPISSIIX-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9BrO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a methoxy group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methoxyphenyl)acetic acid typically involves the bromination of 5-methoxyphenylacetic acid. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used; for example, using sodium methoxide can yield 2-(2-methoxy-5-methoxyphenyl)acetic acid.

    Oxidation: Products include 2-(2-bromo-5-methoxybenzaldehyde) or 2-(2-bromo-5-methoxybenzoic acid).

    Reduction: Products include 2-(2-bromo-5-methoxyphenyl)ethanol.

Scientific Research Applications

2-(2-Bromo-5-methoxyphenyl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-5-methoxyphenyl)acetic acid is unique due to the combination of bromine and methoxy substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXHAKGPISSIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442819
Record name 2-(2-BROMO-5-METHOXYPHENYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86826-93-9
Record name 2-(2-BROMO-5-METHOXYPHENYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromo-5-methoxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Methoxy-2-bromophenylacetonitrile (52.8 g, 0.23 mol) is dissolved in ethanol (250 mL) and stirred at room temperature. Sodium hydroxide (9.3 g, 0.47 mol) is dissolved in water (150 mL) and added to the solution of the nitrile. The mixture is heated to reflux temperature for 12 hours and then cooled to room temperature. Most of the ethanol is removed using a rotary evaporator and the residual aqueous solution adjusted to pH 4 with 3 N HCl. The solid which forms is isolated by filtration and washed with water. Air drying gives 5-methoxy-2-bromophenylacetic acid.
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-(3-methoxyphenyl)acetic acid (4.50 g, 27.1 mmol) in DCM (25 ml), was added bromine (1.40 ml, 27.1 mmol) dropwise at 0° C. (ice-water bath). The mixture was stirred overnight at RT and quenched by addition of 5% sodium thiosulfate solution. The organic layer was washed with brine, dried with MgSO4 and concentrated under a stream of nitrogen to give the titled compound, 2-(2-bromo-5-methoxyphenyl)acetic acid as white crystalline solid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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